molecular formula C17H15N3O2 B1197098 7-Acetamidonitrazepam CAS No. 4928-03-4

7-Acetamidonitrazepam

Cat. No.: B1197098
CAS No.: 4928-03-4
M. Wt: 293.32 g/mol
InChI Key: JHTJXLGLYZQIGI-UHFFFAOYSA-N
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Description

7-Acetamidonitrazepam, with the molecular formula C 17 H 15 N 3 O 2 and a molecular weight of 293.3 g/mol, is a chemically defined compound primarily used as a high-quality reference standard in pharmaceutical research and development . This compound is systematically named N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-7-yl)acetamide . Its primary research value lies in analytical applications, such as method development and validation, quality control (QC) testing, and compliance studies for regulatory submissions like Abbreviated New Drug Applications (ANDA) . As a specified impurity or metabolite of nitrazepam, its accurate identification and quantification are critical for ensuring the safety and quality of active pharmaceutical ingredients (APIs) . Supplied with comprehensive characterization data, this certified reference material (CRM) is essential for ensuring analytical accuracy and reproducibility in the laboratory. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) when handling this material .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H15N3O2/c1-11(21)19-13-7-8-15-14(9-13)17(18-10-16(22)20-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTJXLGLYZQIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197750
Record name 7-Acetamidonitrazepam
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Molecular Weight

293.32 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4928-03-4
Record name 7-Acetamidonitrazepam
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Record name 7-Acetamidonitrazepam
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Record name NSC58777
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Record name 7-Acetamidonitrazepam
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Record name 7-ACETAMIDONITRAZEPAM
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Chemical Synthesis and Structural Elucidation Strategies

Synthetic Pathways for 7-Acetamidonitrazepam and Its Analogs

Precursor-Based Synthesis (e.g., from 7-aminonitrazepam)

The primary route for the chemical synthesis of this compound involves the acetylation of its direct precursor, 7-aminonitrazepam (B1202089). nih.govresearchgate.netnii.ac.jp This process is a common metabolic pathway in vivo, where the enzyme N-acetyltransferase 2 (NAT2) catalyzes the reaction. nih.gov In a laboratory setting, this transformation can be achieved using standard chemical reagents.

A typical synthetic procedure involves the reaction of 7-aminonitrazepam with an acetylating agent such as acetic anhydride (B1165640). The reaction is often carried out in a suitable solvent like dichloromethane (B109758) and may be catalyzed by a base, for instance, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the process. The reaction generally proceeds at room temperature over several hours to achieve a good yield.

This precursor-based approach is not only fundamental to obtaining this compound for use as an analytical reference standard but is also crucial for studying its pharmacological and toxicological properties. For instance, authentic samples of this compound synthesized via this method have been used in developmental toxicity studies to investigate its teratogenic potential. nih.gov

The synthesis starts with nitrazepam, which is reduced to form 7-aminonitrazepam. nih.govresearchgate.netnii.ac.jp This intermediate is then acetylated to yield the final product, this compound. ijrpr.com This multi-step synthesis highlights the importance of controlling reaction conditions to ensure the purity of the final compound.

Preparation of Labeled Standards for Research Applications

In research, particularly in pharmacokinetic and metabolic studies, isotopically labeled standards are indispensable for accurate quantification using techniques like mass spectrometry. The synthesis of labeled this compound, such as a deuterated version (e.g., Nitrazepam-D5), allows it to be used as an internal standard in analytical methods. synzeal.com

The synthesis of these labeled analogs typically follows the same pathways as the unlabeled compound, but starts with an isotopically labeled precursor. For example, a deuterated version of nitrazepam or 7-aminonitrazepam would be used in the synthetic sequence. These labeled compounds are critical for differentiating the analyte from the internal standard in complex biological matrices, thereby improving the accuracy and precision of analytical measurements. The use of stable, isotopically labeled standards is a key component in the development of robust analytical methods for monitoring drug metabolites. nih.gov

Spectroscopic and Chromatographic Techniques for Structural Confirmation in Synthetic Chemistry

The structural confirmation of newly synthesized this compound is a critical step that relies on a combination of spectroscopic and chromatographic methods. These techniques provide detailed information about the molecular structure, purity, and identity of the compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the elucidation of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR are employed to confirm the presence and connectivity of atoms within the molecule.

¹H NMR spectra provide information on the chemical environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the aromatic protons, the protons of the benzodiazepine (B76468) ring system, and the methyl protons of the acetamido group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to confirm the structure. Although specific spectral data for this compound is not widely published, data for the parent compound, nitrazepam, is available and can serve as a reference. hmdb.ca

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, confirming the carbon framework of the benzodiazepine and the presence of the acetamido group.

Table 1: General Expected ¹H NMR and ¹³C NMR Data for Aromatic Compounds

NucleusTypical Chemical Shift Range (ppm)Structural Information
¹H6.0 - 9.0Aromatic protons
¹H2.0 - 2.5Methyl protons adjacent to a carbonyl group
¹³C110 - 160Aromatic carbons
¹³C160 - 180Carbonyl carbons (amide)
¹³C20 - 30Methyl carbons

Note: These are general ranges and actual values for this compound may vary. carlroth.com

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound. It is also used to identify the compound in complex mixtures, such as biological samples. nih.gov

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound (C₁₇H₁₅N₃O₂), the expected molecular weight is approximately 293.32 g/mol . lgcstandards.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for definitive identification. nih.govresearchgate.net For example, a characteristic loss of a neutral molecule, such as CH₃CONH₂, could be observed. researchgate.net Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the sensitive and selective detection of this compound in various samples. nih.govfda.gov Electron ionization mass spectra are also available for structural analysis. nist.gov

Computational Chemistry Approaches to Structural Characterization

Computational chemistry offers valuable tools for predicting and understanding the structural and electronic properties of molecules like this compound. These methods can complement experimental data and provide insights that are difficult to obtain through experimentation alone.

Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of the molecule. These calculations can predict NMR chemical shifts and vibrational frequencies (for infrared spectroscopy), which can then be compared with experimental data to confirm the structure.

Molecular modeling can also be used to study the conformation of the benzodiazepine ring system and the orientation of the substituent groups. This information is important for understanding how the molecule interacts with biological targets. While specific computational studies on this compound are not abundant in the literature, the principles of computational chemistry are broadly applicable to drug discovery and characterization. soci.orgresearchgate.net The application of these methods can aid in the rational design of new analogs with improved properties.

Molecular Modeling and Geometry Optimization

Molecular modeling is a powerful computational tool used to represent and manipulate the three-dimensional structures of molecules. nih.gov One of the fundamental applications of molecular modeling is geometry optimization, a process that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This optimized geometry is crucial as it represents the most likely conformation of the molecule and serves as the foundation for subsequent quantum chemical calculations.

For a molecule like this compound, with its complex polycyclic structure, various computational methods can be employed for geometry optimization. These methods, rooted in quantum mechanics, calculate the energy of the molecule for a given atomic arrangement and systematically adjust the atomic coordinates to lower the total energy until a minimum is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Key Molecular and Structural Information for this compound

PropertyValue
IUPAC NameN-(2-Oxo-5-phenyl-2,3-dihydro-1H-benzo[e] ncats.iosynzeal.comdiazepin-7-yl)acetamide veeprho.com
Molecular FormulaC₁₇H₁₅N₃O₂ ncats.io
Molecular Weight293.32 g/mol lgcstandards.com
CAS Number4928-03-4 lgcstandards.com
Canonical SMILESCC(=O)NC1=CC=C2N=C(C3=CC=CC=C3)C(C(=O)N2)C1

This interactive table provides fundamental identifiers and properties of the this compound molecule.

The geometry of this compound is characterized by a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, with a phenyl group and an acetamido group as substituents. The optimization process would likely reveal the non-planar nature of the diazepine ring, which can adopt various conformations. Understanding the preferred conformation is essential for predicting how the molecule might interact with biological targets.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules. unige.chqulacs.org These calculations, often performed on the optimized geometry obtained from molecular modeling, can determine a range of electronic properties that are difficult or impossible to measure experimentally.

Frontier Molecular Orbitals (HOMO and LUMO)

Key among the parameters derived from quantum chemical calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting the molecule's capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap implies that the molecule is more polarizable and more readily undergoes chemical reactions.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated by determining the electrostatic potential at various points on the electron density surface. The MEP map uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas denote regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Intermediate potentials are represented by other colors such as green and yellow. For this compound, the MEP map would likely highlight the electronegative oxygen and nitrogen atoms as regions of negative potential.

Table 2: Theoretical Quantum Chemical Descriptors

Quantum Chemical ParameterDescriptionSignificance for this compound
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the electron-donating ability of the molecule.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOReflects the chemical reactivity and kinetic stability.
Ionization Potential (I) The minimum energy required to remove an electron.Related to EHOMO (I ≈ -EHOMO).
Electron Affinity (A) The energy released when an electron is added.Related to ELUMO (A ≈ -ELUMO).
Electronegativity (χ) The power of an atom to attract electrons to itself.χ = (I + A) / 2
Chemical Hardness (η) Resistance to change in electron distribution.η = (I - A) / 2

This interactive table outlines key quantum chemical parameters and their relevance in understanding the chemical behavior of this compound.

These computational analyses, by providing a detailed picture of the geometric and electronic features of this compound, are invaluable for a deeper understanding of its chemical behavior. While specific experimental and computational studies on this compound are not widely available in public literature, the application of these established theoretical methods provides a robust framework for its characterization.

Advanced Metabolic Pathways and Biotransformation Dynamics

Primary Metabolic Formation of 7-Acetamidonitrazepam

The initial generation of this compound is a sequential, two-step metabolic process. It begins with the reduction of the parent compound, nitrazepam, to form an amino metabolite, which is then acetylated.

Preceding Reduction of Nitrazepam by Specific Enzymes (e.g., Aldehyde Oxidase 1)

The formation of this compound is contingent upon the initial reduction of nitrazepam's 7-nitro group to an amino group, yielding the primary metabolite 7-aminonitrazepam (B1202089). nih.gov Extensive research has identified Aldehyde Oxidase 1 (AOX1) as the principal enzyme responsible for this reductive process in the human liver. nih.govnih.gov Studies have shown that the reductase activity is significantly higher in human liver cytosol (HLC), where AOX1 is localized, compared to human liver microsomes (HLM). nih.gov The critical role of AOX1 is further substantiated by inhibition studies using known AOX1 inhibitors and by the increased reductase activity observed with the addition of N1-methylnicotinamide, an electron donor for AOX1. nih.gov This enzyme displays selectivity for nitroaromatic compounds that possess a relatively electron-deficient nitro group. nih.gov

Enzymatic N-Acetylation of 7-Aminonitrazepam

Following its formation, 7-aminonitrazepam undergoes N-acetylation, a key Phase II metabolic reaction. This process involves the transfer of an acetyl group from the cofactor acetyl coenzyme A (Acetyl-CoA) to the amino group of 7-aminonitrazepam. This enzymatic reaction results in the synthesis of this compound. nih.gov

The specific enzyme isoform responsible for the N-acetylation of 7-aminonitrazepam has been identified as N-acetyltransferase 2 (NAT2). nih.gov NAT2 is a xenobiotic-metabolizing enzyme predominantly expressed in the liver and intestine. nih.gov The activity of NAT2 is subject to well-known genetic polymorphisms, which categorize individuals into rapid, intermediate, and slow acetylator phenotypes. nih.govnih.gov These genetic variations can lead to significant interindividual differences in the rate and extent of this compound formation. nih.gov Studies using in-vitro models have demonstrated that variant haplotypes of the NAT2 gene, such as NAT25B and NAT26A, result in significantly impaired metabolic capacity for acetylating amino-metabolites of related benzodiazepines. clinpgx.org This suggests that an individual's NAT2 genotype is a crucial determinant in the pharmacokinetic profile of nitrazepam metabolism. nih.gov

Secondary Metabolic Transformations of this compound

This compound is not an end-stage metabolite and can undergo further biotransformation. A key secondary pathway is its conversion back to 7-aminonitrazepam through a deacetylation reaction.

Hydrolytic Deacetylation to 7-Aminonitrazepam

The acetyl group of this compound can be removed through hydrolysis, a reaction that regenerates 7-aminonitrazepam. nih.gov This metabolic step represents a reversible pathway in the biotransformation of nitrazepam, allowing for the interconversion of its amino and acetamido metabolites.

Data Tables

Table 1: Key Enzymes in the Biotransformation of this compound

EnzymeAbbreviationCellular LocationMetabolic ReactionSubstrate(s)Product(s)
Aldehyde Oxidase 1AOX1CytosolNitroreductionNitrazepam7-Aminonitrazepam
N-Acetyltransferase 2NAT2Cytosol (primarily liver)N-Acetylation7-Aminonitrazepam, Acetyl-CoAThis compound
Arylacetamide DeacetylaseAADACMicrosomes (liver)Hydrolytic DeacetylationThis compound7-Aminonitrazepam

Conjugation Reactions (e.g., Glucuronidation)

Conjugation reactions, particularly glucuronidation, represent a critical Phase II metabolic pathway for many benzodiazepines, facilitating their excretion by increasing their water solubility. wikipedia.orgclinpgx.orgresearchgate.net This process involves the transfer of a glucuronic acid moiety to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org While glucuronidation is a well-established pathway for numerous benzodiazepines, specific data detailing the direct glucuronide conjugation of this compound is not extensively covered in the available scientific literature. However, studies on related designer benzodiazepines have identified UGT1A4 as a key enzyme in the glucuronidation of their parent compounds. nih.gov For the parent compound, nitrazepam, glucuronidation is a known metabolic route. wikipedia.org

Hydroxylation Processes

Hydroxylation is another key Phase I metabolic reaction for benzodiazepines. nih.gov In the metabolic cascade leading to and succeeding this compound, hydroxylation plays a significant role. The precursor to this compound, 7-aminonitrazepam, can undergo hydroxylation. nih.gov This reaction can lead to the formation of N-hydroxylamino nitrazepam, which is considered a reactive metabolite. nih.gov Investigations using various P450 isoforms have demonstrated that this hydroxylation reaction is readily facilitated by recombinant CYP3A4. nih.gov

In Vitro Metabolic System Characterization

The elucidation of this compound's metabolic fate relies heavily on in vitro systems that model human hepatic processes. researchgate.net These systems, including human liver subcellular fractions and specific recombinant enzymes, allow for a detailed examination of the biotransformation pathways.

Human Liver Cytosol and Microsomal Studies

Studies utilizing human liver cytosol (HLC) and human liver microsomes (HLM) have been instrumental in pinpointing the cellular locations of key metabolic reactions involving this compound and its precursors.

Formation : The synthesis of this compound occurs via the acetylation of its precursor, 7-aminonitrazepam. This reaction is catalyzed by N-acetyltransferase 2 (NAT2), an enzyme found in the human liver cytosol. nih.gov The initial reduction of the parent drug, nitrazepam, to 7-aminonitrazepam is predominantly carried out by aldehyde oxidase 1 (AOX1), also located in the liver cytosol. nih.gov

Hydrolysis : Conversely, this compound can be hydrolyzed back to 7-aminonitrazepam. This reverse reaction is catalyzed by arylacetamide deacetylase (AADAC), an enzyme located in human liver microsomes. nih.gov

Recombinant Enzyme Investigations

The use of recombinant enzymes has enabled the precise identification of the specific catalysts responsible for the metabolism of this compound and its parent compounds.

Aldehyde Oxidase 1 (AOX1) : Identified as the primary enzyme in human liver cytosol responsible for the reduction of nitrazepam to 7-aminonitrazepam. nih.gov

N-acetyltransferase 2 (NAT2) : Confirmed as the enzyme that acetylates 7-aminonitrazepam to form this compound. nih.gov

Arylacetamide Deacetylase (AADAC) : Shown to be the enzyme in human liver microsomes that hydrolyzes this compound back to 7-aminonitrazepam. nih.gov

Cytochrome P450 3A4 (CYP3A4) : Among various P450 isoforms tested, recombinant CYP3A4 readily forms a hydroxylated reactive metabolite from 7-aminonitrazepam. nih.gov

Interspecies Comparative Metabolism Studies

Significant variations in the metabolism of nitrazepam and its metabolites exist across different species, which can influence compound disposition and pharmacological effects.

Differential Metabolic Rates Across Mammalian Species

Pronounced species-specific differences in the metabolism of nitrazepam have been observed, particularly between rats and mice. nih.gov In rats, this compound is a major metabolite found in both plasma and embryos. nih.gov In contrast, only small quantities of this metabolite are detected in mice. nih.gov

These differences are attributed to varying activities of the enzymes responsible for the formation and degradation of this compound. nih.gov The rate of N-acetylation of 7-aminonitrazepam to produce this compound is 8.5 times greater in rat liver cytosol than in mouse liver cytosol. nih.gov Conversely, the deacetylation of this compound back to 7-aminonitrazepam is 9 times greater in mouse liver microsomes compared to rat liver microsomes. nih.gov These findings suggest that the balance between N-acetyltransferase and deacetylase activities is a key determinant of the metabolic profile between these species. nih.gov

Table 1: Comparative Enzymatic Rates in Rat vs. Mouse Liver Fractions

Metabolic Reaction Enzyme Location Rat Rate Mouse Rate Fold Difference
N-acetylation of 7-aminonitrazepam Liver Cytosol Higher Lower 8.5x greater in rat
Deacetylation of this compound Liver Microsomes Lower Higher 9x greater in mouse

Sophisticated Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of 7-acetamidonitrazepam. nih.govnih.gov Its advantages include high specificity, sensitivity, and throughput, making it ideal for determining drug concentrations in biological fluids. nih.gov

Method Development and Optimization for Biological Matrices

The development of robust LC-MS/MS methods for this compound requires careful optimization of sample preparation and chromatographic conditions to minimize matrix effects. nih.gov Biological samples, such as serum and urine, are complex and can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.gov

Solid-phase extraction (SPE) is a commonly employed technique for sample clean-up and extraction of this compound from biological matrices. nih.govnih.govresearchgate.net One method developed for the simultaneous determination of several benzodiazepines and their metabolites, including this compound, in human serum utilized SPE prior to LC-MS/MS analysis. nih.govresearchgate.net This method demonstrated good recovery rates, exceeding 58.1% for most compounds, and a limit of detection ranging from 0.3 to 11.4 ng/mL. nih.govresearchgate.net The total run time for the analysis of 22 benzodiazepines and their metabolites was within 25 minutes. nih.govresearchgate.net

The choice of the liquid chromatography column is also critical. A high-resolution octadecyl silica (B1680970) column compatible with aqueous compounds has been successfully used for the separation of benzodiazepines and their metabolites. nih.govresearchgate.net

Table 1: LC-MS/MS Method Parameters for Benzodiazepine (B76468) Analysis in Human Serum

ParameterDetailsReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Sample Matrix Human Serum nih.gov
Sample Preparation Solid-Phase Extraction (SPE) nih.gov
Analytical Column High-resolution octadecyl silica column nih.gov
Analytes 22 Benzodiazepines and their metabolites (including this compound) nih.gov
Run Time < 25 minutes nih.gov
Recovery Rate > 58.1% (for most compounds) nih.gov
Limit of Detection 0.3 - 11.4 ng/mL nih.gov

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification

High-resolution mass spectrometry (HRMS) offers a significant advantage in the definitive identification of compounds like this compound. leeder-analytical.com By providing highly accurate mass measurements, often with sub-ppm mass accuracy, HRMS allows for the elucidation of the elemental composition of an analyte, greatly enhancing confidence in its identification. leeder-analytical.com This is particularly valuable in forensic cases where unambiguous identification is paramount. The combination of liquid chromatography with HRMS, such as Orbitrap technology, enables the separation of complex mixtures and the subsequent precise mass measurement of the eluted compounds. leeder-analytical.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful and widely accepted technique for the confirmatory analysis of benzodiazepines and their metabolites. nih.govnih.gov It is frequently used in forensic drug testing. psu.edu

Derivatization Strategies for Enhanced Volatility and Detection

A key challenge in the GC-MS analysis of many benzodiazepine metabolites, including those of nitrazepam, is their low volatility and thermal instability. mdpi.com To overcome this, derivatization is often necessary to convert the polar functional groups into more volatile and thermally stable derivatives suitable for gas chromatography. mdpi.com

Several derivatization strategies have been employed, including silylation and alkylation. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. mdpi.com Another approach involves a two-step derivatization process, such as propylation followed by propionylation, which has been shown to create unique and stable derivatives for a range of benzodiazepines and their metabolites. nih.govpsu.edu For instance, a method involving liquid-liquid extraction followed by derivatization with tetramethylammonium (B1211777) hydroxide (B78521) and propyliodide (propylation), and then a mixture of triethylamine:propionic anhydride (B1165640) (propionylation), yielded high recoveries (>74%) for numerous benzodiazepines. nih.gov

Selective Ion Monitoring (SIM) and Full Scan Acquisition

GC-MS analysis can be performed in two main modes: full scan and selective ion monitoring (SIM). In full-scan mode, the mass spectrometer scans a wide range of mass-to-charge ratios, providing a complete mass spectrum of the eluting compounds. This is useful for identifying unknown substances. orslabs.com

In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte. researchgate.net This results in significantly higher sensitivity and is ideal for quantifying known substances at low concentrations. For the analysis of this compound and other nitrazepam metabolites, specific ions would be selected to ensure high selectivity and to minimize interference from other compounds in the sample matrix. researchgate.net

Table 2: GC-MS Method Parameters for Benzodiazepine Analysis in Blood

ParameterDetailsReference
Technique Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Sample Matrix Blood nih.gov
Sample Preparation Liquid-Liquid Extraction nih.gov
Derivatization Two-stage: Propylation and Propionylation nih.gov
Recovery Rate > 74% nih.gov
Correlation Coefficient (Linearity) > 0.9981 nih.gov
Accuracy < 8.5% nih.gov
Precision < 11.1% nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceuticals, including benzodiazepines and their metabolites. researchgate.netchromatographyonline.comjddtonline.info While often coupled with mass spectrometry, HPLC can also be used with other detectors, such as ultraviolet (UV) detectors. researchgate.netchromatographyonline.com

An HPLC method with UV detection has been described for the determination of nitrazepam and its major metabolites, 7-aminonitrazepam (B1202089) and this compound, in plasma. psu.edu This method involves extracting the compounds from the sample and separating them on a chromatographic column, with detection at a fixed wavelength (e.g., 280 nm). psu.edu While generally less sensitive and specific than MS detection, HPLC-UV can be a cost-effective and reliable option for quantifying these compounds, particularly at therapeutic concentrations. researchgate.netpsu.edu The sensitivity of such a method was reported to be 5 µg/L for nitrazepam and this compound. psu.edu The use of a photodiode array (PDA) detector can enhance specificity by providing UV spectra of the eluting peaks, which can be compared to reference standards. usp.org

Ultraviolet (UV) and Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a cornerstone for the quantification of this compound. scioninstruments.comshimadzu.com These detectors measure the absorbance of UV light by the analyte as it elutes from the chromatography column. scioninstruments.com The selection of a specific wavelength, typically the wavelength of maximum absorbance (λmax), provides sensitivity and selectivity. chromatographyonline.com

In several established methods, this compound is analyzed simultaneously with nitrazepam and another major metabolite, 7-aminonitrazepam. A common detection wavelength used for this purpose is 280 nm. tandfonline.comtandfonline.compsu.edu DAD offers a significant advantage over fixed-wavelength UV detectors by capturing the entire UV-visible spectrum of the eluting peak. shimadzu.comchromatographyonline.com This capability not only aids in the identification of this compound by comparing its spectrum to a reference standard but also allows for peak purity analysis, ensuring that the chromatographic peak is not comprised of co-eluting impurities. shimadzu.com For general method development, a spectral range of 200–400 nm is often scanned. chromatographyonline.com

Research has demonstrated the effectiveness of these methods in various biological matrices. For instance, a reversed-phase HPLC-UV method monitoring effluent at 280 nm achieved a limit of detection of approximately 10 µg/L for this compound in serum. tandfonline.comtandfonline.com Another study reported a similar method with a slightly lower limit of sensitivity of 5 µg/L in plasma. psu.edu

Interactive Table: HPLC-UV/DAD Methods for this compound Detection

Analytical MethodMatrixDetection Wavelength (nm)Limit of Detection (LOD) / SensitivityCitation
Reversed-Phase HPLC-UVSerum280~10 µg/L tandfonline.com, tandfonline.com
Reversed-Phase HPLC-UVPlasma2805 µg/L psu.edu

Electrochemical Detection Techniques

Electrochemical detection, often coupled with liquid chromatography, presents a highly sensitive alternative for the analysis of this compound. researchgate.net These techniques are based on measuring the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov Benzodiazepines, as a class, are well-suited for this type of detection due to the presence of electrochemically active functional groups, most notably the azomethine group, which is readily reducible. researchgate.net

While specific studies focusing solely on the electrochemical detection of this compound are limited, the principles are derived from work on its parent compound, nitrazepam, and other benzodiazepines. The electrochemical reduction of the nitro group of nitrazepam is a well-documented process; after metabolism to the amino and then acetamido forms, the azomethine bond remains the primary site for electrochemical activity. mdpi.com

Techniques such as Differential Pulse Voltammetry (DPV), often employing dropping mercury electrodes, have been applied to the study of benzodiazepines and their metabolites. mdpi.comresearchgate.net These methods offer high sensitivity without requiring the expensive apparatus associated with mass spectrometry. researchgate.net The development of novel electrode materials continues to enhance the performance and stability of electrochemical sensors for drug analysis. mdpi.com

Immunoassay-Based Screening and Confirmatory Limitations

Immunoassays are widely used as a primary screening tool for benzodiazepines in clinical and forensic settings due to their speed and simplicity. These tests utilize antibodies that bind to a target drug class. However, they are associated with significant limitations, particularly concerning specificity and cross-reactivity with metabolites like this compound. nih.govscispace.com

A positive result from an immunoassay screen is considered presumptive and requires confirmation by a more specific method, such as chromatography coupled with mass spectrometry. adhb.govt.nz The core issue lies in the design of the assay; most are developed to detect a common structural feature of the benzodiazepine class or a specific parent drug, leading to variable detection of the vast array of metabolites. scispace.com

Cross-Reactivity Profiles and Specificity Challenges

The reliability of an immunoassay for detecting the use of a specific benzodiazepine depends on the cross-reactivity of its antibodies with the parent drug and its metabolites. nih.gov Cross-reactivity refers to the ability of the antibody to bind to compounds other than its primary target. For this compound, the degree of cross-reactivity can vary dramatically between different commercial immunoassay kits.

Interactive Table: Example Cross-Reactivity of Benzodiazepine Metabolites in Immunoassays

CompoundAssay TypeCross-Reactivity (%)ImplicationCitation
7-AminoflunitrazepamIn-house ELISA100Target analyte for calibration oup.com
7-AcetamidoflunitrazepamIn-house ELISA116.8High cross-reactivity oup.com
3-HydroxyflunitrazepamIn-house ELISA0.6Very low cross-reactivity oup.com
7-Amino-nitrazepamEMIT® II PlusVery LowHigh risk of false negatives nih.gov

Thin-Layer Chromatography (TLC) in Screening Protocols

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and versatile method for screening for drugs and their metabolites, including this compound. sigmaaldrich.comwho.int This technique separates compounds based on their differential partitioning between a stationary phase (a coating on a plate, typically silica gel) and a liquid mobile phase. researchgate.net

A specific method for the determination of nitrazepam and its metabolites, including this compound, in urine has been developed using TLC. sigmaaldrich.comnih.gov In this procedure, the compounds are first extracted from the urine sample using a solvent mixture such as benzene-dichloromethane (4:1). nih.gov After spotting the extract onto a TLC plate and developing it with an appropriate mobile phase, the separated compounds are visualized. Quantification can be achieved through direct ultraviolet densitometry, which measures the intensity of the spots. sigmaaldrich.comnih.gov Using this approach, a detection limit of 10 ng/mL for this compound in urine has been reported. sigmaaldrich.comnih.gov TLC is particularly useful as a preliminary screening tool in resource-limited settings to quickly assess the presence of these compounds before employing more sophisticated and expensive confirmatory tests. who.int

Comprehensive Sample Preparation and Extraction Techniques

Effective sample preparation is a critical prerequisite for reliable and accurate quantitative analysis of this compound in biological matrices. uab.edu Biological fluids such as plasma, serum, and urine are complex mixtures containing proteins, salts, and endogenous compounds that can interfere with analysis. waters.com The primary goals of sample preparation are to remove these interferences, concentrate the analyte to meet the detection limits of the instrument, and transfer the analyte into a solvent compatible with the analytical system. sigmaaldrich.com

Solid Phase Extraction (SPE) Optimization

Solid Phase Extraction (SPE) is a powerful and widely used technique for cleaning up and concentrating analytes from liquid samples. thermofisher.com It operates on the same chromatographic principles as HPLC but is used for sample preparation rather than analysis. waters.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent. sigmaaldrich.com

The optimization of an SPE method for this compound involves several key steps:

Sorbent Selection: The choice of sorbent is based on the chemical properties of this compound. Given its structure, a reversed-phase sorbent (e.g., C18) is a common choice, which retains compounds based on hydrophobic interactions. sigmaaldrich.com Mixed-mode sorbents, such as the Oasis HLB, which offer both hydrophobic and hydrophilic retention characteristics, have also been used successfully for related benzodiazepines and provide robust extraction. researchgate.net

Sample Pre-treatment: The pH of the sample may need to be adjusted to ensure the analyte is in a neutral, un-ionized state, which enhances its retention on a reversed-phase sorbent. thermofisher.com

Conditioning and Equilibration: The sorbent is first conditioned (wetted) with a solvent like methanol (B129727) and then equilibrated with a buffer similar to the sample matrix to prepare the phase for consistent interaction with the analyte. sigmaaldrich.com

Wash Step: A crucial optimization step is the selection of a wash solvent. The solvent should be strong enough to remove weakly bound interferences but not so strong that it elutes the target analyte, this compound. This often involves testing various percentages of organic solvent in an aqueous buffer. sigmaaldrich.com

Elution: The final step is to select an elution solvent that is strong enough to disrupt the interaction between the analyte and the sorbent, ensuring complete recovery. For reversed-phase SPE, this is typically a high-percentage organic solvent like methanol or acetonitrile. sigmaaldrich.com Adjusting the pH of the elution buffer can also significantly improve recovery. nih.gov

Properly optimized SPE methods result in cleaner extracts, which can significantly reduce matrix effects like ion suppression in mass spectrometry and lead to more accurate and precise quantification of this compound. waters.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a foundational sample preparation technique used to isolate this compound and other benzodiazepine metabolites from complex biological samples like plasma, serum, or urine. chromatographyonline.comsyrris.com This method operates on the principle of partitioning compounds between two immiscible liquid phases based on their relative solubilities. syrris.com For benzodiazepines, this typically involves an aqueous sample and an organic solvent. syrris.comnih.gov

The selection of the organic solvent is a critical step. Solvents such as diethyl ether and ethyl acetate (B1210297) have been effectively used for the extraction of nitrazepam and its metabolites. nih.govpsu.edu A study detailing a high-performance liquid chromatographic (HPLC) method for nitrazepam and its major metabolites, including this compound, utilized diethyl ether for extraction from plasma at a pH of 7.4. psu.edu Another method for a panel of 10 benzodiazepines and their metabolites in blood and urine also employed ethyl acetate as the extraction solvent. nih.gov The efficiency of LLE can be influenced by several factors, including the pH of the aqueous sample, the type and volume of the organic solvent, and the ionic strength of the solution. nih.gov

The general procedure involves mixing the biological sample with the chosen organic solvent. maine.govepa.gov After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the two layers are separated, often by centrifugation. The organic layer, now containing the this compound, is typically removed and evaporated to dryness. The resulting residue is then reconstituted in a suitable solvent compatible with the subsequent analytical instrument, such as a liquid chromatograph-tandem mass spectrometer (LC-MS/MS). maine.govlabrulez.com While effective, traditional LLE methods can be labor-intensive and may use toxic solvents. chromatographyonline.comlabrulez.com

Rigorous Analytical Method Validation Parameters

The validation of any bioanalytical method is crucial to demonstrate its reliability for its intended purpose. austinpublishinggroup.comwoah.org For this compound, this involves a comprehensive evaluation of several key performance characteristics to ensure the data is accurate, precise, and specific. europa.euresolian.com Full validation is necessary when establishing a new method for quantifying an analyte in clinical or nonclinical studies. wisconsin.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. wisconsin.govsepscience.com

For this compound, specific methods have established these limits. One liquid chromatographic method reported a limit of sensitivity of 5 µg/L for both nitrazepam and this compound. psu.edu A more recent LC-MS/MS method for the analysis of 33 benzodiazepines in whole blood determined the LOD and LOQ for this compound to be 3 µg/L and 22 µg/L, respectively. uu.nl These values are critical for interpreting results, particularly in forensic toxicology where trace amounts of a substance can be significant.

Limits of Detection (LOD) and Quantification (LOQ) for this compound
MethodologyMatrixLODLOQSource
Liquid ChromatographyPlasma5 µg/L (as limit of sensitivity)Not Specified psu.edu
LC-MS/MSWhole Blood3 µg/L22 µg/L uu.nl

Recovery and Matrix Effects Evaluation

Extraction recovery is a measure of the efficiency of the extraction procedure, quantifying the percentage of the analyte that is successfully transferred from the original matrix to the final extract. biotage.com Matrix effects are unintended alterations in the analyte's signal response due to co-eluting, interfering substances from the sample matrix, which can cause ion suppression or enhancement in mass spectrometry-based methods. biotage.comgimitec.com

To evaluate these parameters, experiments are typically designed by comparing the analyte response in different samples: an analyte spiked into the matrix before extraction (pre-spike), an analyte spiked into the matrix extract after extraction (post-spike), and a pure analyte solution in a neat solvent. biotage.com A study on various benzodiazepines reported recoveries ranging from 78.8% to 114% and matrix effects between -21.2% to 17.9%. nih.gov Another method for nitrazepam and its metabolites showed recoveries of 78.9% to 100.8%. researchgate.net Demonstrating high and consistent recovery alongside minimal and reproducible matrix effects is essential for a reliable quantitative method. nih.gov

Reported Recovery and Matrix Effect Data for Benzodiazepines
Analyte(s)ParameterResultSource
10 BenzodiazepinesRecovery78.8% to 114% nih.gov
10 BenzodiazepinesMatrix Effect-21.2% to 17.9%
Nitrazepam and metabolitesRecovery78.9% to 100.8% researchgate.net
Five BenzodiazepinesRecovery70.5% to 96.7% researchgate.net

Selectivity and Interference Studies

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. woah.orgeuropa.eu Interference studies are performed to challenge the selectivity of the method. oup.com This is typically done by analyzing blank matrix samples from at least six different sources to check for endogenous interferences at the retention time of the analyte and internal standard. europa.eu

Furthermore, potential cross-reactivity with structurally similar compounds is evaluated. oup.com For instance, in an immunoassay context, a study noted that this compound at a concentration of 100 ng/mL did not show significant preincubation time dependence or inhibition, indicating good selectivity. oup.com In a chromatographic method for nitrazepam and its metabolites, including this compound, no interferences were found from endogenous plasma constituents or other commonly prescribed drugs. psu.edu These studies are fundamental to prevent false-positive results or inaccurate quantification.

Preclinical Pharmacological Characterization and Mechanistic Research

In Vitro Receptor Binding Affinity Studies

The primary mechanism of action for benzodiazepines involves their interaction with the Gamma-Aminobutyric Acid Type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. wikipedia.orgnih.gov Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself, to potentiate the effect of the endogenous neurotransmitter GABA. wikipedia.orgnih.gov

7-Acetamidonitrazepam is a major metabolite of nitrazepam, formed via the reduction of the 7-nitro group to 7-aminonitrazepam (B1202089), followed by acetylation. nih.govnih.gov While its parent compound, nitrazepam, is a potent full agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor, its metabolites, including this compound, are reported to possess very weak or no significant benzodiazepine-like pharmacological activity. hres.ca

A quantitative assessment of a ligand's affinity for a receptor is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). pharmacologycanada.orgevotec.compharmacologyeducation.org The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors at equilibrium in the absence of the radioligand, with a smaller Ki value indicating greater binding affinity. pharmacologycanada.orgpharmacologyeducation.org

While extensive binding data exists for the parent drug, nitrazepam, specific quantitative binding affinity data, such as Ki or IC50 values for this compound at the GABA-A receptor, are not prominently available in the reviewed scientific literature. This lack of data aligns with its characterization as a metabolite with negligible pharmacological activity.

CompoundReceptor TargetBinding Affinity (Ki)Reference
NitrazepamGABA-A ReceptorData available but varies by study drugbank.com
This compoundGABA-A ReceptorData not available in reviewed literatureN/A

Molecular Mechanisms of Action (as a metabolite)

Benzodiazepines are classified as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.govnih.govwikipedia.org They bind to an allosteric site and induce a conformational change in the receptor that increases the frequency of the chloride channel opening when GABA is bound, thereby enhancing its inhibitory effect. nih.gov This allosteric modulation is the foundation of their sedative, anxiolytic, and anticonvulsant effects. wikipedia.org

In contrast to the potent modulatory activity of nitrazepam, its metabolites 7-aminonitrazepam and this compound are considered to be without significant benzodiazepine-like effects at clinically relevant concentrations. This suggests that as a metabolite, this compound does not function as an effective positive allosteric modulator of the GABA-A receptor.

Structure-Activity Relationship (SAR) Studies Within Metabolite Subclasses

The pharmacological activity of benzodiazepines is highly dependent on their chemical structure. The biotransformation of nitrazepam into its primary metabolites involves significant chemical modifications that drastically alter its interaction with the GABA-A receptor.

The metabolic pathway proceeds as follows:

Nitrazepam: The parent drug features a 7-nitro (NO2) group, which is a strong electron-withdrawing group. This feature is considered important for its high affinity and efficacy at the benzodiazepine receptor site. wikipedia.org

7-Aminonitrazepam: The nitro group of nitrazepam is reduced, often by gut microbiota, to a 7-amino (NH2) group. nih.govresearchgate.net

This compound: The resulting amino group is then acetylated by enzymes such as N-acetyltransferase 2 (NAT2) to form an acetamido (NHCOCH3) group. nih.gov

The transformation of the electron-withdrawing nitro group at position 7 to an amino group and subsequently to a bulkier, less electron-withdrawing acetamido group leads to a substantial decrease in pharmacological activity. Studies have noted that the metabolites of nitrazepam have very weak pharmacological activity, demonstrating a clear structure-activity relationship where the 7-nitro substituent is critical for the potent modulatory effects on the GABA-A receptor. hres.ca

CompoundStructure at Position 7Pharmacological Activity at GABA-A ReceptorReference
NitrazepamNitro (-NO2)Active (Potent Agonist) wikipedia.orgdrugbank.com
7-AminonitrazepamAmino (-NH2)Very Weak / Inactive hres.ca
This compoundAcetamido (-NHCOCH3)Very Weak / Inactive hres.ca

Forensic and Toxicological Application As a Biomarker

Utilization as a Biomarker for Nitrazepam Exposure and Compliance Monitoring

7-Acetamidonitrazepam is a primary metabolite of nitrazepam, a benzodiazepine (B76468). lipomed-usa.compsu.edu In the human body, nitrazepam is metabolized principally through the reduction of its nitro group to form 7-aminonitrazepam (B1202089), which is then acetylated to produce this compound. psu.edu Both of these metabolites are generally considered pharmacologically inactive. psu.edu

The detection of this compound, along with 7-aminonitrazepam, in biological samples like urine or blood is a definitive indicator of exposure to nitrazepam. lipomed-usa.comsigmaaldrich.com This makes it an essential biomarker in forensic toxicology to establish the use of the parent drug.

In the context of compliance monitoring, the detection of this metabolite is crucial. For individuals prescribed nitrazepam, its presence can confirm they are adhering to their treatment regimen. Conversely, its absence may suggest non-compliance. In settings such as substance abuse programs or legal monitoring, testing for this compound helps ensure that individuals are not illicitly using nitrazepam. compliancemonitoringsystems.com Effective compliance monitoring programs rely on clear objectives, regular assessments, and secure data handling to ensure the integrity of the process. veriforce.com

Methodological Development in Forensic Toxicology Laboratories

Forensic laboratories have developed specific and sensitive methods to detect and quantify this compound in various biological matrices. The choice of method often depends on the nature of the case, whether it involves post-mortem investigation or antemortem analysis.

In post-mortem toxicology, a comprehensive analysis of various specimens is often necessary to understand the role of a substance in a death. The detection of this compound can be complicated by post-mortem changes and the distribution of the drug and its metabolites throughout the body.

Studies have shown that the concentration of benzodiazepine metabolites can vary significantly between different post-mortem specimens. For instance, in one case study involving flunitrazepam, a related 7-nitrobenzodiazepine, its amino metabolite was found in much higher concentrations than the parent drug in most specimens, with the highest concentration being in the bile. nih.gov This suggests that bile could be a valuable specimen for detecting benzodiazepine metabolites at autopsy. nih.gov Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for their high sensitivity and specificity in analyzing various post-mortem tissues, including blood, vitreous humor, and even bone marrow. nih.gov

A study involving the simultaneous analysis of 15 benzodiazepines in postmortem blood utilized high-performance liquid chromatography (HPLC) with diode-array detection, demonstrating a reliable method for separating and identifying these compounds and their metabolites. researchgate.net

Table 1: Analytical Methods for Post-Mortem Specimen Analysis

Specimen Type Analytical Technique Key Findings Reference
Blood, Tissues, Bile LC-MS/MS Metabolite concentrations can be higher than the parent drug; bile is a useful specimen. nih.gov
Blood, Vitreous Humor, Bone Marrow LC-MS Strong correlations in xenobiotic concentrations between blood, bone marrow, and vitreous humor. nih.gov
Postmortem Blood HPLC-DAD Capable of simultaneous determination of multiple benzodiazepines and metabolites. researchgate.net

For antemortem samples, such as blood and urine, the primary goal is often to determine recent drug use or monitor compliance. Urine is a common matrix for screening because metabolites can be present for a longer duration and at higher concentrations than in blood. lipomed-usa.comnih.gov

Various analytical techniques are used for the detection of this compound in antemortem samples. nih.gov Immunoassays are often used for initial screening due to their speed and ability to handle large numbers of samples. unodc.org However, positive screening results require confirmation by a more specific method to avoid false positives. unodc.org

Chromatographic methods are the gold standard for confirmation and quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently used. psu.edunih.gov A liquid-chromatographic method has been described that allows for the complete resolution and quantification of nitrazepam and its major metabolites, 7-aminonitrazepam and this compound, in plasma, serum, or whole blood with a sensitivity limit of 5 µg/L for this compound. psu.edu Gas chromatography-mass spectrometry (GC-MS) is considered a reference method due to its high sensitivity and specificity for identifying drugs in biological media. nih.gov

Table 2: Analytical Methods for Antemortem Specimen Analysis

Specimen Type Analytical Technique Limit of Detection/Quantification Reference
Plasma, Serum, Blood HPLC-UV 5 µg/L psu.edu
Urine GC with Nitrogen Selective Detector Not specified researchgate.net
Blood, Urine, Saliva GC-MS, LC-MS/MS High sensitivity and specificity nih.gov

Challenges in Quantitative Forensic Analysis of this compound

The accurate quantification of this compound presents several challenges for forensic toxicologists, primarily related to its low physiological concentrations and its stability over time in collected samples.

Following the administration of a therapeutic dose of nitrazepam, its metabolites, including this compound, are often present in biological fluids at very low concentrations. psu.edu This necessitates the use of highly sensitive analytical instrumentation. Techniques like thin-layer chromatography, spectrophotometry, and fluorometry may lack the required sensitivity and specificity. psu.edu

Modern methods like LC-MS/MS provide the necessary sensitivity, but challenges such as matrix effects can interfere with accurate quantification. longdom.org Matrix effects occur when other components in a biological sample, such as proteins or lipids, suppress or enhance the analytical signal of the target analyte. longdom.org Overcoming these effects requires meticulous sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and the use of an appropriate internal standard. unodc.orglongdom.org

The stability of analytes in biological samples during storage is a critical concern in forensic toxicology, as delays between sample collection and analysis are common. nih.govresearchgate.net The concentration of drugs and their metabolites can change over time due to enzymatic degradation, chemical decomposition, or binding to the container. researchgate.net

Studies on the stability of benzodiazepines have shown that concentrations can decrease over time, and the storage conditions (e.g., refrigeration vs. freezing) can have an effect, though results vary. nih.gov One study found that postmortem blood was the least stable matrix for many sedative-hypnotics, while urine was the most stable. nih.gov Another study noted that nitrazepam itself can decompose when exposed to light at room temperature, though this study did not detect changes in the concentrations of its amino or acetamido metabolites under those conditions. psu.edu For optimal preservation, samples should be stored at 4°C or frozen, protected from light. psu.edu The potential for degradation underscores the need for prompt analysis and for stability studies to be conducted as part of method validation. longdom.org

Quality Assurance and Control in Forensic Analytical Schemes

The reliability and legal defensibility of results in forensic toxicology hinge upon a robust quality assurance (QA) and quality control (QC) program. When analyzing for this compound, a metabolite of nitrazepam, laboratories must implement and adhere to stringent quality systems to ensure the accuracy, precision, and specificity of their findings. These systems encompass the entire testing process, from sample receipt to the final report, and are crucial for providing meaningful and defensible evidence in a court of law. azolifesciences.comgavinpublishers.com The core components of a quality assurance program for this compound analysis include the use of certified reference materials, comprehensive method validation, participation in proficiency testing schemes, and the consistent use of internal quality control samples.

A key aspect of quality assurance is ensuring that drug testing is performed to a high standard to avoid errors that could have severe consequences, such as miscarriages of justice. lgcstandards.com Drug testing laboratories (DTLs) play a vital role in both clinical practice and forensic toxicology, making it imperative that they provide high-quality, accurate, and precise test results. philippinejournalofpathology.org

Certified Reference Materials (CRMs)

The foundation of accurate quantification in analytical chemistry is the use of Certified Reference Materials (CRMs). For this compound, CRMs are highly pure and well-characterized substances that are used to calibrate analytical instruments and validate analytical methods. veeprho.comsigmaaldrich.comcerilliant.com These materials are supplied with a certificate of analysis that provides information on their identity, purity, and concentration, often with traceability to national or international standards. lgcstandards.comlgcstandards.com

The use of CRMs, including isotopically labeled internal standards like 7-aminonitrazepam-D5, is essential for methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for matrix effects and variations in extraction efficiency, thereby ensuring the accuracy of the quantitative results. cerilliant.comthermofisher.com Suppliers provide detailed characterization data for these standards, which are crucial for analytical method development, validation, and quality control applications. synzeal.comaquigenbio.comsynzeal.com

Method Validation

Before an analytical method can be used for routine forensic casework, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. gavinpublishers.comeurachem.org Method validation for this compound quantification establishes the performance characteristics and limitations of the procedure. Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally identify and quantify this compound in the presence of other endogenous substances or potential interfering compounds, including other benzodiazepines and their metabolites. gavinpublishers.com Chromatographic methods like LC-MS/MS are preferred for their high selectivity. nih.gov

Linearity and Range: The range of concentrations over which the method provides results that are directly proportional to the concentration of this compound. Calibration curves are constructed using multiple calibrators, and the correlation coefficient (r²) should be close to 1.0. chromatographyonline.commdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. These are assessed by repeatedly analyzing quality control (QC) samples at different concentrations (low, medium, and high). thermofisher.commdpi.com Intraday and interday precision and accuracy are evaluated to understand the method's variability over time. thermofisher.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net

Recovery: The efficiency of the extraction procedure is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration. chromatographyonline.comlcms.cz

Matrix Effects: The influence of other components in the biological matrix (e.g., urine, blood) on the ionization and detection of this compound. chromatographyonline.com

Stability: The stability of this compound in the biological matrix under different storage conditions and during the analytical process is evaluated to ensure that the concentration does not change between collection and analysis. psu.edu

The table below summarizes typical validation parameters and acceptance criteria for forensic toxicology methods.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity Establishes the relationship between instrument response and analyte concentration.Correlation coefficient (r²) > 0.99 mdpi.com
Accuracy Closeness of measured value to the true value.Mean accuracy within ±15% of the nominal value (±20% at LOQ). thermofisher.commdpi.com
Precision Agreement between replicate measurements.Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). mdpi.comresearchgate.net
Selectivity Ability to differentiate the analyte from other substances.No significant interfering peaks at the retention time of the analyte.
Limit of Quantitation (LOQ) Lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria met. researchgate.net
Recovery Efficiency of the analyte extraction process from the matrix.Consistent and reproducible recovery across the concentration range. chromatographyonline.comlcms.cz

Proficiency Testing (PT)

Participation in external proficiency testing (PT) or external quality assessment (EQA) schemes is a mandatory requirement for accredited forensic toxicology laboratories. lgcstandards.comweqas.com These programs provide an independent assessment of a laboratory's performance by comparing its results to those of other laboratories analyzing the same blind samples. philippinejournalofpathology.orgnih.gov

PT schemes for drugs of abuse, including benzodiazepines, distribute lyophilized human urine or serum samples containing specific drugs and their metabolites to participating laboratories. lgcstandards.comweqas.com The results submitted by the laboratory are compared against the known concentrations or the consensus mean of all participants. weqas.com Consistent and successful participation in PT schemes demonstrates the laboratory's competence and the effectiveness of its quality system. philippinejournalofpathology.org These programs are crucial for identifying potential systematic errors and ensuring the high standards required for forensic drug testing. lgcstandards.comnih.gov

Internal Quality Control

Routine internal quality control is performed with every batch of forensic samples to monitor the performance of the analytical method on an ongoing basis. psu.edu Each analytical run includes quality control samples at multiple concentrations (typically low, medium, and high) that are prepared in the same biological matrix as the unknown samples. mdpi.comlcms.cz

The results for these QC samples must fall within pre-defined acceptance limits for the results of the unknown samples to be considered valid. A QC chart, such as a Levey-Jennings chart, is often used to plot the results of the QC samples over time, allowing for the visual identification of trends, shifts, or other indications of a potential problem with the analytical system. psu.edu The use of deuterated internal standards for all analytes where possible further enhances the quality control of the analytical process. lcms.cz

The table below outlines the types of quality control samples used in a typical analytical batch.

QC Sample TypePurposeFrequency of Use
Calibrators/Standards To establish the calibration curve for quantification.Every analytical run. chromatographyonline.com
Negative Control To check for contamination and interfering substances.At least one per batch.
Low, Medium, High QC To monitor the accuracy and precision of the method at different concentrations.At least one of each level per batch. mdpi.com
Internal Standard To correct for variations in extraction, injection, and matrix effects.Added to every sample, calibrator, and QC. thermofisher.comlcms.cz

By rigorously implementing these quality assurance and control measures, forensic toxicology laboratories can ensure that the analytical results for this compound are reliable, accurate, and scientifically and legally defensible.

Emerging Research Avenues and Future Perspectives

Development of Novel and Hyphenated Analytical Technologies

The accurate detection and quantification of 7-acetamidonitrazepam in biological matrices are fundamental to its study. While traditional methods like gas chromatography-mass spectrometry (GC-MS) have been used, the future lies in the evolution and application of more sensitive and specific analytical technologies. researchgate.netresearchgate.net

Hyphenated Techniques: The coupling of separation techniques with powerful detection methods, known as hyphenated techniques, is at the forefront of this evolution. ijsrtjournal.comsaspublishers.comrjpn.orgiipseries.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for analyzing benzodiazepines and their metabolites. japsonline.comchromatographyonline.comnih.gov Its high sensitivity and selectivity allow for the detection of low concentrations typical in biological samples, offering significant advantages over older methods. researchgate.netnih.govuu.nl The development of LC-MS/MS methods continues to improve, focusing on enhanced sensitivity, reduced run times, and the capacity for simultaneous analysis of multiple benzodiazepines and their metabolites, including this compound. researchgate.netnih.gov

Advanced Extraction Methods: Future research will also focus on refining sample preparation. Innovations in extraction, such as on-line solid-phase extraction (SPE), automate and streamline the process, improving recovery rates and reproducibility while minimizing sample contamination. researchgate.net The development of novel extraction materials and microextraction techniques promises to further enhance the efficiency and sensitivity of analyzing complex biological samples for trace amounts of metabolites. mdpi.com

Novel Detection Systems: Beyond mass spectrometry, research into alternative detection systems, such as electrochemical detectors, may offer new avenues for specific applications. researchgate.net For instance, nano-enhanced enzyme-linked immunosorbent assays (ELISAs) have demonstrated the potential for detecting 7-aminonitrazepam (B1202089), the precursor to this compound, at parts-per-trillion levels, suggesting that similar innovations could be applied to its acetylated metabolite for rapid and ultra-sensitive screening. mdpi.com

Table 1: Comparison of Analytical Techniques for Benzodiazepine (B76468) Metabolite Analysis

Technique Principle Advantages Limitations Future Direction
GC-MS Separates volatile compounds based on boiling point and ionizes them for mass analysis. nih.gov Established, good for certain compounds. nih.gov Requires derivatization for non-volatile metabolites, potential for thermal degradation. chromatographyonline.com Limited future development for this specific application compared to LC-MS.
LC-MS/MS Separates compounds in a liquid phase and uses tandem mass spectrometry for highly specific detection and quantification. saspublishers.comjapsonline.com High sensitivity and specificity, no derivatization needed, suitable for a wide range of metabolites. japsonline.comchromatographyonline.comnih.gov Higher initial equipment cost. chromatographyonline.com Method optimization for higher throughput, increased multiplexing capabilities, and analysis of novel metabolites. researchgate.netnih.gov
Immunoassays (ELISA) Uses antibody-antigen binding for detection. mdpi.com Rapid, low cost, suitable for high-throughput screening. mdpi.com Potential for cross-reactivity, generally less specific than MS. researchgate.net Development of highly specific monoclonal antibodies and nano-enhancement for ultra-sensitive detection. mdpi.com
Electrochemical Detection Measures the current resulting from the oxidation or reduction of the analyte. researchgate.net Can be highly sensitive and selective for electroactive compounds. researchgate.net Limited to compounds that can be electrochemically activated. Integration with microfluidic devices and novel electrode materials.

Integration with Advanced Metabolomics Platforms

Metabolomics, the large-scale study of small molecules within a biological system, offers a powerful lens through which to view the impact of nitrazepam and its metabolite, this compound. e-enm.org The field is moving beyond simple quantification towards a holistic understanding of metabolic networks.

Future research will involve integrating data on this compound into non-targeted metabolomics workflows. e-enm.org This approach measures as many metabolites as possible, providing a comprehensive snapshot of the metabolic state. e-enm.org By using high-resolution mass spectrometry (HRMS) platforms, researchers can identify broad metabolic perturbations following nitrazepam administration and see how this compound fits into this larger picture. nih.govmetabolon.com This can help uncover previously unknown biological effects or interactions.

The advancement of bioinformatics tools is crucial for this integration. nih.gov Software platforms like MetaboAnalyst and MZmine are becoming more sophisticated, enabling the analysis of complex datasets generated by metabolomics experiments. nih.gov These tools help in identifying significant metabolites, mapping them onto metabolic pathways, and visualizing the complex interactions, thereby contextualizing the role of this compound within the broader metabolome. nih.govmdpi.com

In Silico Modeling for Predictive Metabolism and Interaction Dynamics

Computational, or in silico, models are becoming indispensable for predicting the metabolic fate of drugs and for understanding their interactions at a molecular level. researchgate.neteuropa.eu These tools offer a cost-effective and rapid way to generate hypotheses and guide experimental research.

For this compound, in silico tools can predict its formation, further metabolism, and potential interactions with enzymes. Software like MetaSite or SyGMa can model the metabolic pathways of a parent drug, like nitrazepam, by applying a set of rules derived from known metabolic reactions. moldiscovery.comoptibrium.comnih.gov These programs can predict the sites on the molecule most likely to be metabolized and by which enzymes. For instance, research has already identified that the conversion of nitrazepam to 7-aminonitrazepam is catalyzed by aldehyde oxidase 1 (AOX1), and the subsequent acetylation to this compound is performed by N-acetyltransferase 2 (NAT2). nih.gov Future in silico models could refine these predictions and explore the likelihood of other enzymes being involved.

Furthermore, molecular docking simulations can be used to visualize how this compound might bind to various enzymes or receptors. This can help predict potential drug-drug interactions or identify off-target effects that might not be obvious from experimental studies alone. These predictive models can significantly streamline drug development and safety assessment by prioritizing compounds and experiments. researchgate.net

Exploration of Unidentified Metabolic Pathways or Minor Metabolites

The primary metabolic pathway of nitrazepam involves its reduction to 7-aminonitrazepam and subsequent acetylation to this compound. hres.cahres.caijrpr.com However, it is likely that other, minor metabolic pathways exist. A study has suggested that a small proportion of these main metabolites may be hydroxylated. ijrpr.com

Future research, powered by the aforementioned advancements in high-resolution mass spectrometry and metabolomics, is well-positioned to uncover these minor or previously unidentified metabolites. nih.gov Investigating the metabolism in different biological systems, such as using human liver microsomes or even exploring the role of the gut microbiome, can provide a more complete picture. mdpi.com For example, enzymes from gut bacteria like Clostridium leptum have been implicated in the nitroreduction of nitrazepam, highlighting the gut microbiome's potential role in its metabolism. nih.gov Identifying these minor metabolites is important as they could have their own unique biological activities or toxicological profiles.

Contribution to Pharmacometabolomics Studies for Benzodiazepine Research

Pharmacometabolomics is an emerging field that combines metabolomics with pharmacology to understand how an individual's metabolic profile influences their response to a drug. frontiersin.org This approach holds immense promise for personalizing medicine.

In the context of benzodiazepine research, this compound could serve as a key biomarker in pharmacometabolomic studies. The rate and extent of its formation are dependent on the activity of specific metabolic enzymes, such as NAT2, which is known to have genetic variations (polymorphisms) in the population. nih.gov By correlating the metabolic ratio of this compound to its precursor or the parent drug with clinical outcomes, researchers could potentially predict how a patient will respond to nitrazepam.

Future studies could integrate metabolomic data with genomic information (pharmacogenomics) to build comprehensive models that predict drug efficacy and disposition. frontiersin.org This could lead to more individualized therapeutic strategies for benzodiazepines, moving away from a one-size-fits-all approach. For example, understanding a patient's metabolic phenotype could help in tailoring treatments to maximize therapeutic benefit.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 7-Acetamidonitrazepam, and how should they be validated?

  • Methodology :

  • Use nuclear magnetic resonance (NMR) for structural elucidation, ensuring deuterated solvents and internal standards are calibrated .
  • High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection is critical for purity assessment. Specify column type (e.g., C18), mobile phase composition, and retention time reproducibility .
  • Validate methods per ICH guidelines: include linearity, precision (intra-/inter-day), limit of detection (LOD), and recovery rates. Document instrument parameters (e.g., NMR frequency, HPLC flow rate) to ensure reproducibility .

Q. How can researchers design reproducible synthesis protocols for this compound?

  • Methodology :

  • Outline reaction conditions (temperature, solvent, catalyst) in detail, referencing analogous benzodiazepine syntheses. Use stoichiometric ratios with molar equivalents to avoid ambiguity .
  • Include purification steps (e.g., recrystallization solvents, chromatography gradients). For novel methods, compare yields against established protocols and justify deviations .
  • Provide raw spectral data (e.g., IR, NMR) in supplementary materials to confirm intermediate and final product identity .

Q. What pharmacological screening assays are appropriate for preliminary evaluation of this compound?

  • Methodology :

  • Employ in vitro receptor binding assays (e.g., GABAA receptor subtypes) using radioligand displacement. Normalize data to positive controls (e.g., diazepam) and report IC50 values with confidence intervals .
  • For metabolic stability, use liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS. Include incubation time, cofactor concentrations, and enzyme kinetics .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data across studies on this compound?

  • Methodology :

  • Conduct a systematic review to identify variability sources (e.g., species differences, dosing regimens). Use PRISMA guidelines to ensure transparency in study selection and bias assessment .
  • Perform meta-analysis with random-effects models to quantify heterogeneity. Stratify results by methodology (e.g., LC-MS vs. ELISA) and adjust for covariates (e.g., plasma protein binding) .
  • Validate findings via in silico pharmacokinetic modeling (e.g., PBPK models) to reconcile empirical discrepancies .

Q. What computational strategies enhance the integration of theoretical models with empirical data for this compound?

  • Methodology :

  • Apply density functional theory (DFT) to predict metabolite structures and compare with experimental MS/MS fragmentation patterns .
  • Use molecular dynamics (MD) simulations to study receptor-ligand interactions. Cross-validate docking scores (e.g., AutoDock Vina) with experimental binding affinities .
  • Optimize force field parameters using iterative refinement (e.g., AMBER) to improve model accuracy .

Q. How can factorial design optimize experimental workflows for this compound derivatization?

  • Methodology :

  • Implement 2<sup>k</sup> factorial designs to test variables (e.g., reaction time, temperature). Use ANOVA to identify significant factors and interactions .
  • Apply response surface methodology (RSM) for multi-objective optimization (e.g., maximizing yield while minimizing impurities). Validate models via confirmation experiments .
  • Document raw data matrices and statistical scripts (e.g., R/Python) for transparency .

Q. What protocols ensure data integrity and security in collaborative studies on this compound?

  • Methodology :

  • Use encrypted electronic lab notebooks (ELNs) with role-based access controls. Implement version tracking for raw data and metadata .
  • Adopt blockchain-based timestamping for critical findings (e.g., novel synthetic routes) to establish priority without premature disclosure .
  • Store large datasets (e.g., genomic toxicity screens) in FAIR-aligned repositories with DOI assignments .

Key Methodological Considerations

  • Statistical Rigor : Report P-values with exact values (e.g., P = 0.032) instead of thresholds (e.g., P < 0.05). Justify sample sizes via power analysis .
  • Reproducibility : Share code, spectra, and raw data in supplementary materials. Use Open Science Framework (OSF) for version control .
  • Ethical Compliance : For human cell line studies, detail IRB approvals and consent protocols per Declaration of Helsinki .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.